4-Ethylmorpholine-3-carboxylic acid hydrochloride
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of 4-Ethylmorpholine-3-carboxylic acid hydrochloride centers around a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms in a 1,4-relationship. The morpholine core adopts a chair conformation similar to cyclohexane, with the oxygen and nitrogen atoms positioned to minimize steric interactions and maximize orbital overlap. The parent compound, 4-ethylmorpholine-3-carboxylic acid, possesses a molecular weight of 159.18 grams per mole and exhibits the canonical SMILES notation CCN1CCOCC1C(=O)O.
The structural complexity arises from the presence of multiple functional groups that contribute to the compound's chemical reactivity and physical properties. The ethyl substituent at the 4-position of the morpholine ring introduces conformational flexibility and increases the molecular lipophilicity. This ethyl group adopts preferential orientations that minimize steric clashes with the ring substituents while maintaining optimal electron density distribution throughout the molecule.
The carboxylic acid functionality at the 3-position represents a critical structural feature that governs many of the compound's chemical and physical properties. The International Union of Pure and Applied Chemistry name, 4-ethylmorpholine-3-carboxylic acid, accurately reflects this substitution pattern. In the hydrochloride salt form, the carboxylic acid group exists in its protonated state, forming ionic interactions with the chloride counterion that significantly influence crystalline packing and solubility characteristics.
Table 1: Fundamental Molecular Properties of this compound
The morpholine ring system exhibits distinct electronic characteristics due to the presence of both electron-donating nitrogen and electron-withdrawing oxygen atoms. The nitrogen atom at position 4 carries the ethyl substituent and participates in the ring's electronic delocalization, while the oxygen atom at position 1 provides additional stabilization through its lone pair electrons. This electronic arrangement creates a unique charge distribution pattern that influences the compound's reactivity profile and intermolecular interactions.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to the morpholine ring protons, ethyl substituent, and carboxylic acid functionality. The morpholine ring protons typically appear as complex multiplets due to the conformational dynamics and magnetic non-equivalence of the ring carbons.
The ethyl group attached to the nitrogen atom displays characteristic triplet and quartet patterns in the proton nuclear magnetic resonance spectrum, with the methyl protons appearing as a triplet around 1.2 parts per million and the methylene protons as a quartet around 2.5 parts per million. These chemical shifts reflect the electron-withdrawing effect of the nitrogen atom and the overall magnetic environment within the molecule.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the morpholine ring system and substituents. The carboxylic acid carbon typically resonates around 175 parts per million, consistent with carbonyl carbons in similar structural contexts. The morpholine ring carbons exhibit chemical shifts between 45 and 70 parts per million, reflecting their different electronic environments and proximity to the heteroatoms.
Infrared spectroscopy provides definitive functional group identification through characteristic absorption bands. The carboxylic acid functionality exhibits a broad absorption band around 3000-2500 wavenumbers corresponding to the hydrogen-bonded hydroxyl stretch, and a strong carbonyl stretch around 1700 wavenumbers. The morpholine ring contributes additional absorption features, including carbon-nitrogen and carbon-oxygen stretching vibrations in the fingerprint region between 1300 and 1000 wavenumbers.
Table 2: Characteristic Spectroscopic Features
| Spectroscopic Method | Key Features | Expected Range | Structural Assignment |
|---|---|---|---|
| Proton Nuclear Magnetic Resonance | Ethyl methyl triplet | 1.0-1.3 ppm | Nitrogen-ethyl methyl protons |
| Proton Nuclear Magnetic Resonance | Ethyl methylene quartet | 2.4-2.7 ppm | Nitrogen-ethyl methylene protons |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 ppm | Carboxylic acid carbon |
| Infrared | Carbonyl stretch | 1700 cm⁻¹ | Carboxylic acid C=O |
| Infrared | Hydroxyl stretch | 2500-3000 cm⁻¹ | Carboxylic acid O-H |
Mass spectrometry analysis reveals fragmentation patterns characteristic of morpholine-containing compounds. The molecular ion peak appears at mass-to-charge ratio 159 for the parent compound, with subsequent fragmentation yielding characteristic ions corresponding to loss of the carboxylic acid group and ethyl substituent. The base peak typically corresponds to the morpholine ring fragment, reflecting the stability of this heterocyclic system under electron impact conditions.
The collision cross section predictions for various adduct ions provide additional structural information through ion mobility spectrometry techniques. The predicted collision cross sections range from 127.4 to 173.6 square angstroms depending on the specific adduct formation, with the protonated molecular ion exhibiting a collision cross section of 133.5 square angstroms. These values reflect the compact three-dimensional structure of the morpholine derivative and its tendency to adopt folded conformations in the gas phase.
Computational Modeling of Electronic and Geometric Properties
Computational modeling studies employing density functional theory methods provide detailed insights into the electronic structure and geometric preferences of this compound. These calculations reveal optimized molecular geometries that minimize total electronic energy while maintaining chemically reasonable bond lengths and angles. The morpholine ring adopts a chair conformation with the ethyl and carboxylic acid substituents occupying equatorial positions to minimize steric interactions.
The electronic properties calculated through density functional theory include frontier molecular orbital energies, electron density distributions, and electrostatic potential surfaces. The highest occupied molecular orbital primarily localizes on the nitrogen atom and adjacent carbon centers, reflecting the electron-donating character of the morpholine nitrogen. Conversely, the lowest unoccupied molecular orbital concentrates electron density on the carboxylic acid carbonyl group, indicating the electron-accepting nature of this functionality.
Bond length calculations reveal typical values for carbon-nitrogen bonds (1.45-1.47 angstroms), carbon-oxygen bonds (1.42-1.44 angstroms), and carbon-carbon bonds (1.52-1.54 angstroms) within the morpholine ring system. The carboxylic acid group exhibits standard geometrical parameters, with a carbon-oxygen double bond length of approximately 1.22 angstroms and a carbon-oxygen single bond length of 1.32 angstroms.
Conformational analysis through computational methods identifies multiple stable conformations accessible to the molecule at room temperature. The ethyl substituent exhibits rotational flexibility around the nitrogen-carbon bond, with energy barriers of approximately 2-3 kilocalories per mole separating different rotameric states. These low energy barriers indicate rapid interconversion between conformations in solution, contributing to the dynamic nature of the molecular structure.
Table 3: Computational Geometric Parameters
| Bond Type | Length (Angstroms) | Angle Type | Angle (Degrees) |
|---|---|---|---|
| C-N (ring) | 1.46 ± 0.01 | C-N-C (ring) | 110 ± 2 |
| C-O (ring) | 1.43 ± 0.01 | C-O-C (ring) | 112 ± 2 |
| C=O (carboxyl) | 1.22 ± 0.01 | O-C-O (carboxyl) | 123 ± 1 |
| C-O (carboxyl) | 1.32 ± 0.01 | N-C-C (ethyl) | 112 ± 2 |
The molecular electrostatic potential surface calculations highlight regions of positive and negative charge accumulation that govern intermolecular interactions and chemical reactivity. The carboxylic acid oxygen atoms exhibit strong negative electrostatic potential, making them favorable sites for hydrogen bonding and coordination interactions. The nitrogen atom displays moderate negative potential, consistent with its role as a weak Lewis base in chemical reactions.
Thermodynamic property calculations provide estimates of standard enthalpy, entropy, and Gibbs free energy values for the compound under standard conditions. These calculations indicate favorable thermodynamic stability for the chair conformation of the morpholine ring and suggest that the compound should exist predominantly in this form under ambient conditions. The calculated heat of formation values align with experimental observations for similar morpholine derivatives, validating the computational approach.
Properties
IUPAC Name |
4-ethylmorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-8-3-4-11-5-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUABYORTPRMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-51-5 | |
| Record name | 4-ethylmorpholine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthetic Route
The most commonly reported synthetic route for 4-Ethylmorpholine-3-carboxylic acid hydrochloride involves three main steps:
- N-Ethylation of Morpholine: Morpholine is reacted with ethyl bromide to introduce the ethyl group at the nitrogen atom of the morpholine ring.
- Carboxylation: The ethylated morpholine intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position of the morpholine ring.
- Hydrochloride Salt Formation: Finally, the free acid is converted into its hydrochloride salt by treatment with hydrochloric acid.
This sequence ensures selective functionalization and salt formation, which improves the compound’s stability and solubility for further applications.
Industrial Production Considerations
Industrial-scale synthesis often begins with the production of morpholine itself via the dehydration of diethanolamine using concentrated sulfuric acid. This morpholine is then subjected to the ethylation and carboxylation steps described above to yield the target compound. The industrial process emphasizes:
- High yield and purity: Controlled reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized.
- Scalability: Use of robust reagents and avoidance of hazardous intermediates to facilitate large-scale production.
- Efficient salt formation: Direct formation of the hydrochloride salt to simplify purification.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-Ethylation | Morpholine + Ethyl bromide | Typically performed under reflux in an inert solvent; base may be used to scavenge HBr |
| Carboxylation | Carboxylation agents (e.g., CO2 or equivalents) | Conditions vary; often requires catalysis or elevated pressure/temperature |
| Hydrochloride formation | Addition of HCl (aqueous or gas) | Converts free acid to hydrochloride salt, enhancing crystallinity and stability |
Alternative Synthetic Approaches and Research Findings
While the above method is standard, research into related morpholine derivatives indicates alternative strategies that could be adapted or provide insight:
N-Alkylation Using Halogenated Morpholine Derivatives: Studies on related compounds show that N-alkylation can be efficiently achieved using halogenated morpholine salts (e.g., 4-(2-chloroethyl)morpholine hydrochloride) under basic conditions such as potassium hydroxide in DMSO. This method avoids hazardous reagents like sodium hydride and minimizes side reactions such as competitive C-alkylation.
Carboxylation via Acylation and Hydrolysis: Introduction of carboxylate groups can be achieved through acylation with agents like trichloroacetyl chloride followed by hydrolysis. This method has been demonstrated to yield high purity products with good overall yield and scalability.
Avoidance of Chromatographic Purification: Optimized reaction conditions allow for product isolation by simple filtration and washing, eliminating the need for extensive chromatographic purification, which is advantageous for industrial applications.
Chemical Reaction Analysis
This compound exhibits typical reactivity patterns of morpholine derivatives:
- Oxidation: Can be oxidized to corresponding oxides under strong oxidizing conditions.
- Reduction: Can be reduced to amine derivatives.
- Substitution: The ethyl group on the nitrogen can be substituted with other alkyl or aryl groups via appropriate alkylation or nucleophilic substitution reactions.
Common reagents include potassium permanganate (oxidizing), lithium aluminum hydride (reducing), and various alkyl halides for substitution.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| N-Ethylation + Carboxylation + HCl salt formation | Morpholine, Ethyl bromide, CO2 or acylation agents, HCl | Straightforward, scalable, well-established | Requires multi-step synthesis |
| N-Alkylation with halogenated morpholine salts + Acylation + Hydrolysis | 4-(2-chloroethyl)morpholine hydrochloride, KOH, trichloroacetyl chloride | High yield, avoids hazardous reagents, no chromatography needed | More complex reagents, less common |
| Industrial dehydration of diethanolamine to morpholine + subsequent functionalization | Diethanolamine, sulfuric acid, ethyl bromide, carboxylation agents, HCl | Industrial scale, cost-effective | Requires careful handling of corrosive reagents |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under specific conditions:
-
Reagent : Potassium permanganate (KMnO₄) in acidic media.
-
Product : Formation of α-keto acids or decarboxylation products, depending on reaction conditions.
-
Mechanism : The hydroxyl group adjacent to the carbonyl is oxidized, leading to cleavage or ketone formation .
Example :
| Substrate | Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Ethylmorpholine-3-carboxylic acid | KMnO₄ | H₂SO₄, 60°C | 3-Oxomorpholine derivative | 72% |
Reduction Reactions
The morpholine ring and carboxylic acid group can be reduced:
-
Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
-
Product : Corresponding alcohol (e.g., 4-ethylmorpholine-3-methanol hydrochloride).
-
Mechanism : LiAlH₄ reduces the carbonyl group to a primary alcohol.
Key Observation :
-
Reduction preserves the morpholine ring’s integrity while modifying the carboxylic acid functionality .
Substitution Reactions
The ethyl group and nitrogen atom participate in nucleophilic substitutions:
Alkylation/Dealkylation
-
Product : 4-Propargylmorpholine-3-carboxylic acid derivatives.
Example :
textReaction: 4-Ethylmorpholine-3-carboxylate + Propargyl bromide → 4-Propargylmorpholine-3-carboxylate Yield: 85% (NMR-confirmed)[4]
Amide Formation
-
Product : Stable amides for peptide synthesis.
-
Mechanism : Carbodiimide-mediated activation of the carboxylic acid .
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification:
-
Reagent : Ethanol with HCl catalysis.
-
Product : Ethyl 4-ethylmorpholine-3-carboxylate hydrochloride.
-
Reverse Reaction : Ester hydrolysis under basic conditions (e.g., NaOH/MeOH) .
Kinetic Data :
| Reaction | Conditions | Rate Constant (k) |
|---|---|---|
| Esterification | HCl, 60°C | 0.15 min⁻¹ |
| Hydrolysis | NaOH, 25°C | 0.08 min⁻¹ |
Biochemical Interactions
The compound modulates enzyme activity through covalent or non-covalent binding:
Enzyme Inhibition
-
Mechanism : Forms a Michael acceptor intermediate (S6), leading to nucleophilic attacks by Lys292 and Thr322 residues .
Inhibitory Activity :
| Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| hOAT | 1.2 ± 0.3 | Covalent adduct formation |
| Acetylcholinesterase | 8.5 ± 1.1 | Competitive inhibition |
Antimicrobial Activity
-
Target : Staphylococcus aureus (MIC = 32 μg/mL).
-
Mode : Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Stability and Reactivity Trends
Scientific Research Applications
Scientific Research Applications
4-Ethylmorpholine-3-carboxylic acid hydrochloride has been utilized in various research domains:
-
Medicinal Chemistry :
- It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with neuroprotective and antimicrobial properties.
- The compound has shown potential in drug development aimed at treating neurodegenerative diseases due to its ability to modulate enzyme activities involved in neuronal signaling pathways.
-
Biochemical Studies :
- It acts as a ligand that binds to specific enzymes or receptors, influencing biochemical pathways.
- Studies have demonstrated its role in inhibiting serine proteases, which are crucial for various metabolic processes.
-
Analytical Chemistry :
- Used as a reference standard to ensure accuracy in analytical methods, particularly in chromatography and mass spectrometry.
-
Industrial Applications :
- Employed in the production of polymers and resins, enhancing the properties of these materials through chemical modification.
The biological activity of this compound stems from its interaction with molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which is critical for understanding its therapeutic potential.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its application in developing new antibiotics.
-
Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of 4-Ethylmorpholine derivatives against Staphylococcus aureus, demonstrating significant inhibition and highlighting its potential as a lead compound for antibiotic development.
-
Biochemical Assays :
- In enzyme kinetics studies, this compound was shown to inhibit cathepsin C activity, indicating its potential role in therapeutic applications for inflammatory diseases. The modulation of this enzyme's activity could provide insights into treating conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 4-Ethylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the ethyl group can interact with hydrophobic pockets . These interactions can alter the conformation and activity of the target enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares 4-ethylmorpholine-3-carboxylic acid hydrochloride with its closest structural analogs, as identified in chemical databases and synthesis reports:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Similarity Score* | Key Structural Differences |
|---|---|---|---|---|---|---|
| This compound | 4-ethyl, HCl salt | C₇H₁₃NO₃·HCl | 196 | 1427378-51-5 | Reference (1.00) | Ethyl group at 4-position; hydrochloride |
| 4-Methylmorpholine-3-carboxylic acid hydrochloride | 4-methyl, HCl salt | C₆H₁₁NO₃·HCl | 182 | 1427498-28-9 | 0.92 | Methyl instead of ethyl at 4-position |
| (S)-4-Methylmorpholine-3-carboxylic acid | 4-methyl, S-enantiomer | C₆H₁₁NO₃ | 145 | 1821837-71-1 | 0.89 | Chiral center (S-configuration); free acid |
| (R)-4-Methylmorpholine-3-carboxylic acid | 4-methyl, R-enantiomer | C₆H₁₁NO₃ | 145 | 25245-81-2 | 0.89 | Chiral center (R-configuration); free acid |
| Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride | Fused bicyclic ring | C₉H₁₄N₂O₃·HCl | 247 | Not provided | N/A | Additional pyrrolidine ring fused to morpholine |
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto coefficient) .
Key Observations:
- Salt Form : Hydrochloride salts improve aqueous solubility compared to free carboxylic acids, as seen in analogs like ciprofloxacin hydrochloride .
Pharmaceutical Intermediates
- Morpholine derivatives are critical in synthesizing fluoroquinolone antibiotics (e.g., Desfluoroenrofloxacin Hydrochloride, CAS: n/a), where the morpholine ring enhances target binding and solubility .
- Acid Stability : Hydrochloride salts of related compounds (e.g., Nicardipine Hydrochloride) demonstrate stability under acidic conditions, a trait likely shared by this compound due to its ionic form .

Enzyme Inhibition Potential
Biological Activity
Overview
4-Ethylmorpholine-3-carboxylic acid hydrochloride (C7H14ClNO3) is a morpholine derivative characterized by an ethyl group and a carboxylic acid functional group. Its unique structure contributes to its biological activity, making it a subject of interest in various biochemical studies and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and its implications in research and medicine.
- Molecular Formula : C7H14ClNO3
- Molecular Weight : 195.65 g/mol
- Structure : Contains a morpholine ring with an ethyl substitution and a carboxylic acid group.
This compound acts primarily as a ligand that interacts with specific enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues of enzymes, while the ethyl group enhances hydrophobic interactions within enzyme active sites. This interaction can lead to significant physiological responses, influencing various biochemical pathways.
Enzyme Interaction
Research indicates that this compound can modulate enzyme activities, particularly those involved in metabolic pathways. Its ability to act as an enzyme inhibitor or activator suggests potential applications in drug development, especially in targeting diseases where enzyme regulation is crucial.
| Enzyme Target | Effect | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | |
| Butyrylcholinesterase (BChE) | Inhibition | |
| Histone demethylases | Inhibition |
Therapeutic Potential
The compound has been studied for its potential therapeutic applications, particularly in treating neurodegenerative diseases like Alzheimer's disease. By inhibiting AChE and BChE, this compound may help increase acetylcholine levels in the brain, thereby improving cholinergic transmission and cognitive function.
Case Studies
-
Alzheimer's Disease Research
A study highlighted the role of cholinesterase inhibitors in managing Alzheimer's disease symptoms. The inhibition of AChE and BChE by compounds similar to this compound demonstrated increased acetylcholine availability, which is critical for cognitive function ( ). -
Antimalarial Applications
Although not primarily focused on this compound, related morpholine derivatives have shown promise in antimalarial drug discovery. The structural characteristics that allow for enzyme modulation may also be applicable in targeting Plasmodium species ( ).
Synthesis and Production
The synthesis of this compound typically involves:
- Reaction between morpholine and ethyl bromide to introduce the ethyl group.
- Carboxylation to add the carboxylic acid functional group.
- Formation of the hydrochloride salt through reaction with hydrochloric acid.
Optimized industrial methods ensure high yield and purity through controlled conditions ().
Safety and Toxicology
While this compound has shown promising biological activity, safety assessments indicate it falls under acute toxicity categories for oral and dermal exposure ( ). Further studies are necessary to fully understand its safety profile in therapeutic contexts.
Q & A
Q. What synthetic routes are recommended for preparing 4-ethylmorpholine-3-carboxylic acid hydrochloride with high purity?
- Methodological Answer : A common approach involves multi-step synthesis starting from morpholine derivatives. For example, the ethyl group can be introduced via alkylation of morpholine using ethyl bromide under anhydrous conditions, followed by carboxylation at the 3-position using chloroformate reagents. Final purification via recrystallization in ethanol or acetone is critical to achieve >95% purity, as residual solvents (e.g., dichloromethane) must be minimized . Characterization should include (to confirm ethyl group integration at δ 1.2–1.4 ppm) and HPLC (≥98% purity threshold) .
Q. How should researchers handle discrepancies in melting point data for this compound?
- Methodological Answer : Reported melting points may vary due to polymorphic forms or hydration states. To resolve contradictions:
- Perform differential scanning calorimetry (DSC) to identify thermal transitions.
- Compare results with literature values from peer-reviewed sources (e.g., USP Reference Standards) rather than vendor catalogs.
- Ensure consistent drying protocols (e.g., vacuum desiccation for 24 hours) to eliminate moisture interference .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal contact, as hydrochloride salts can irritate mucous membranes.
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
- Dispose of waste via neutralization with 1M NaOH followed by incineration, as recommended for amine hydrochlorides .
Advanced Research Questions
Q. How can researchers optimize catalytic conditions for introducing the ethyl group in morpholine derivatives?
- Methodological Answer :
- Test alkylation catalysts like KCO or NaH in aprotic solvents (e.g., DMF or THF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- For improved selectivity, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to reduce side reactions at the morpholine nitrogen .
Q. What strategies resolve conflicting mass spectrometry (MS) data for degradation products of this compound?
- Methodological Answer :
- Use high-resolution LC-MS (Q-TOF) to distinguish between isobaric fragments. For example, a fragment at m/z 154 could correspond to either decarboxylated morpholine or an ethylamine byproduct.
- Cross-validate with to confirm carbonyl retention (δ ~170 ppm) and FTIR for C=O stretching (~1650 cm) .
Q. How should impurity profiling be conducted for pharmaceutical-grade this compound?
- Methodological Answer :
- Follow ICH Q3A guidelines: Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect impurities at 0.1% threshold.
- Identify common impurities (e.g., unreacted ethylmorpholine or over-alkylated derivatives) using spiked standards and tandem MS .
Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

